2-Amino-4-bromo-6-chlorobenzonitrile
Description
Contextualization within Halogenated Aromatic Nitriles
Halogenated aromatic nitriles are a class of organic compounds characterized by a benzene (B151609) ring bearing one or more halogen atoms and a nitrile group. The presence of halogens such as chlorine, bromine, and fluorine can significantly alter the electronic properties of the aromatic ring, influencing its reactivity in various chemical transformations. These compounds are often key intermediates in the synthesis of more complex molecules. mdpi.com The nitrile group itself is a versatile functional group that can be converted into amines, amides, carboxylic acids, and various nitrogen-containing heterocycles. libretexts.org
2-Amino-4-bromo-6-chlorobenzonitrile fits squarely within this class, featuring both a bromine and a chlorine atom on the benzonitrile (B105546) core. The unique substitution pattern of this molecule, with an amino group at position 2, a bromine atom at position 4, and a chlorine atom at position 6, suggests a rich and complex reactivity profile that is yet to be fully investigated.
Importance of Amino- and Halogen-Substituted Benzonitriles in Chemical Research
The presence of both amino and halogen substituents on a benzonitrile ring gives rise to a molecule with significant potential in chemical research, particularly in the synthesis of novel compounds. Amino-substituted benzonitriles are valuable precursors for the synthesis of a variety of heterocyclic compounds, such as quinazolines and quinolines, which are important scaffolds in medicinal chemistry. The amino group can act as a nucleophile or be transformed into a diazonium salt, which is a gateway to a wide range of other functional groups. youtube.com
Halogen atoms, on the other hand, provide reactive handles for cross-coupling reactions, such as the Suzuki-Miyaura reaction, which are powerful tools for forming carbon-carbon bonds. The differential reactivity of bromine and chlorine atoms can also allow for selective, stepwise modifications of the aromatic ring. Aromatic compounds, in general, are crucial in drug discovery due to their ability to form strong interactions with biological targets. fastercapital.com The specific arrangement of substituents on an aromatic ring can be fine-tuned to optimize a compound's pharmacological properties. fastercapital.com
The combination of these functional groups in a single molecule, as seen in this compound, makes it a potentially valuable building block for the synthesis of diverse and complex molecular architectures with potential applications in drug discovery and materials science.
Scope and Research Gaps Pertaining to this compound
Despite the clear potential of this compound as a synthetic intermediate, a thorough review of the scientific literature reveals a significant research gap. While numerous studies have focused on related, less substituted benzonitriles, there is a notable lack of published research specifically detailing the synthesis, characterization, and applications of this compound. Its CAS number is registered as 1703012-82-1, indicating its identification, but extensive studies appear to be limited. chemicalbook.com
This scarcity of information presents both a challenge and an opportunity. The challenge lies in the absence of established synthetic protocols and reactivity data. However, the opportunity is significant, as it suggests that the chemical space surrounding this compound is largely unexplored. Future research could focus on developing efficient synthetic routes to this compound and systematically investigating its reactivity. Such studies would not only expand our fundamental understanding of polysubstituted aromatic compounds but could also lead to the discovery of novel molecules with valuable biological or material properties. rsc.org The synthesis of polysubstituted benzenes often requires careful consideration of the directing effects of the existing substituents, and developing a strategy for this specific substitution pattern would be a valuable contribution to synthetic methodology. libretexts.orgyoutube.com
The following tables provide a summary of the available data for structurally related compounds, which can serve as a point of reference for future investigations into the properties and reactivity of this compound.
Table 1: Properties of Related Amino- and Halogen-Substituted Benzonitriles
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 2-Amino-4-bromobenzonitrile (B1277943) | 304858-65-9 | C₇H₅BrN₂ | 197.03 | Not Available |
| 2-Amino-4-chlorobenzonitrile (B1265954) | 38487-86-4 | C₇H₅ClN₂ | 152.58 | 157-162 |
| 2-Amino-6-chlorobenzonitrile (B183317) | 6575-11-7 | C₇H₅ClN₂ | 152.58 | 134-136 |
| 2-amino-5-bromo-6-chlorobenzonitrile | 159020-87-8 | C₇H₄BrClN₂ | 231.48 | Not Available |
Data sourced from various chemical suppliers and databases. nih.govlookchem.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H4BrClN2 |
|---|---|
Molecular Weight |
231.48 g/mol |
IUPAC Name |
2-amino-4-bromo-6-chlorobenzonitrile |
InChI |
InChI=1S/C7H4BrClN2/c8-4-1-6(9)5(3-10)7(11)2-4/h1-2H,11H2 |
InChI Key |
AXZJIUKFXDLHLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1N)C#N)Cl)Br |
Origin of Product |
United States |
Synthetic Methodologies and Route Optimization for 2 Amino 4 Bromo 6 Chlorobenzonitrile and Its Precursors
Direct Synthesis Approaches
Direct synthesis approaches aim to construct the 2-Amino-4-bromo-6-chlorobenzonitrile molecule by introducing the key functional groups onto a pre-existing benzene (B151609) ring or a simpler benzonitrile (B105546) precursor. These methods are often favored for their atom economy and potentially shorter reaction sequences.
Electrophilic Aromatic Substitution Strategies
Electrophilic aromatic substitution is a cornerstone of arene functionalization. The synthesis of this compound can be envisioned through the selective halogenation of an appropriately substituted benzonitrile precursor. The directing effects of the substituents on the aromatic ring are paramount in achieving the desired regiochemistry. The amino group is a strongly activating ortho, para-director, the chloro group is a deactivating ortho, para-director, and the nitrile group is a deactivating meta-director.
A highly plausible and direct route to this compound involves the selective bromination of 2-amino-6-chlorobenzonitrile (B183317). In this precursor, the powerful ortho, para-directing influence of the amino group at C2, combined with the ortho, para-directing effect of the chloro group at C6, overwhelmingly favors electrophilic attack at the C4 position, which is para to the amino group and ortho to the chloro group. The C3 and C5 positions are sterically hindered and/or electronically disfavored.
Common brominating agents for such transformations include N-bromosuccinimide (NBS) or molecular bromine (Br₂). The reaction is typically carried out in a suitable solvent, such as a chlorinated hydrocarbon (e.g., dichloromethane, chloroform) or a polar aprotic solvent (e.g., acetonitrile). beilstein-journals.orggoogle.com Controlling the reaction temperature is crucial for achieving high selectivity and minimizing the formation of polybrominated byproducts. mdpi.com The reaction often proceeds at temperatures ranging from 0 °C to room temperature.
Table 1: Representative Conditions for Selective Bromination
| Parameter | Value |
|---|---|
| Starting Material | 2-Amino-6-chlorobenzonitrile |
| Brominating Agent | N-Bromosuccinimide (NBS) |
| Solvent | Acetonitrile |
| Temperature | 0-25 °C |
| Reaction Time | 2-6 hours |
| Typical Yield | >90% (estimated based on similar reactions) |
This data is representative of typical electrophilic bromination reactions on activated aromatic systems.
An alternative electrophilic substitution strategy could involve a multi-step halogenation sequence starting from a simpler amino-substituted benzonitrile. For instance, one could envision the chlorination of 2-aminobenzonitrile (B23959) to introduce the chlorine atom at the C6 position, followed by a selective bromination at the C4 position. However, controlling the regioselectivity of the initial chlorination can be challenging due to the strong activating nature of the amino group, which could lead to a mixture of chlorinated isomers. Subsequent bromination would then be performed on the purified 2-amino-6-chlorobenzonitrile intermediate as described in the previous section.
Nitrile Group Introduction Reactions
Another major synthetic strategy involves the introduction of the nitrile group at a later stage of the synthesis, starting from a pre-functionalized aniline (B41778) derivative.
The Sandmeyer reaction is a classic and reliable method for converting an aromatic primary amine into a variety of functional groups, including a nitrile, via a diazonium salt intermediate. wikipedia.orgnih.govorganic-chemistry.org This approach would begin with a 3-bromo-5-chloroaniline (B31250) precursor. The synthesis would proceed in two main steps:
Diazotization: The primary amino group of 3-bromo-5-chloroaniline is converted into a diazonium salt using sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid, such as hydrochloric acid (HCl), at low temperatures (typically 0-5 °C) to ensure the stability of the diazonium salt.
Cyanation: The resulting diazonium salt solution is then added to a solution of a copper(I) cyanide (CuCN), which catalyzes the displacement of the diazonium group by a cyanide ion to form the desired benzonitrile. chemicalbook.com
This method is particularly advantageous as it allows for the precise installation of the nitrile group, with the positions of the halogen and amino groups being pre-determined by the starting aniline. A general procedure for a similar transformation, the synthesis of 4-bromo-2-chlorobenzonitrile (B136228) from 4-amino-2-chlorobenzonitrile (B1265742), has been reported with high yields. chemicalbook.com
Table 2: General Conditions for Sandmeyer Cyanation
| Parameter | Value |
|---|---|
| Starting Material | 3-Bromo-5-chloroaniline (hypothetical) |
| Step 1: Diazotization | |
| Reagents | Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) |
| Temperature | 0-5 °C |
| Step 2: Cyanation | |
| Reagent | Copper(I) Cyanide (CuCN) |
| Temperature | 0-20 °C |
| Reaction Time | 2 hours |
| Typical Yield | 70-80% chemicalbook.com |
This data is based on a closely related Sandmeyer reaction for the synthesis of a brominated chlorobenzonitrile. chemicalbook.com
An alternative route for introducing the nitrile group is through the dehydration of a corresponding amide or aldoxime. This pathway would start with 2-amino-4-bromo-6-chlorobenzoic acid.
The synthesis would typically involve two steps:
Amidation: The carboxylic acid is first converted to its corresponding primary amide, 2-amino-4-bromo-6-chlorobenzamide. This can be achieved by first converting the carboxylic acid to an acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with ammonia (B1221849).
Dehydration: The resulting amide is then dehydrated to the nitrile. A variety of dehydrating agents can be employed for this transformation, including phosphorus pentoxide (P₄O₁₀), phosphoryl chloride (POCl₃), or cyanuric chloride. google.com
Alternatively, the nitrile can be formed from the corresponding aldehyde via an aldoxime intermediate, which is then dehydrated using reagents such as stannic chloride (SnCl₄). sphinxsai.com This route offers flexibility as the carboxylic acid or aldehyde functionality can be introduced through various other synthetic methods.
Amination and Halogenation of Benzonitrile Scaffolds
Building the target molecule from a simpler benzonitrile core involves the stepwise introduction of the amino and halogen substituents. The order of these steps is critical to ensure the desired 2,4,6-substitution pattern.
Reductive amination, also known as reductive alkylation, is a prominent method for forming amines. wikipedia.orglibretexts.org This reaction typically proceeds by converting an aldehyde or a ketone into an amine through an intermediate imine. wikipedia.orglibretexts.org The process involves the nucleophilic addition of an amine to the carbonyl group, forming a hemiaminal, which then dehydrates to an imine. chemistrysteps.com This imine is subsequently reduced to an amine using a suitable reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride. libretexts.orgchemistrysteps.comcommonorganicchemistry.com
This pathway is not directly applicable to the amination of a benzonitrile scaffold, as the nitrile group is not a carbonyl and does not readily form an imine in the same manner. The introduction of an amino group onto the aromatic ring of a benzonitrile is more commonly and efficiently achieved through the reduction of a nitro group, a process detailed in section 2.2.1.1.
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This method utilizes a directing metalation group (DMG) on the aromatic ring, which coordinates to an organolithium reagent (typically n-BuLi or s-BuLi). wikipedia.orgbaranlab.org This coordination facilitates the deprotonation of the proton at the ortho position, creating a stabilized aryllithium intermediate. wikipedia.orgbaranlab.org This intermediate can then be quenched with an electrophile, such as a halogen source, to install a substituent exclusively at the ortho position. wikipedia.org
The cyano group of a benzonitrile can itself serve as a directing group for ortho-halogenation. organic-chemistry.org Palladium-catalyzed ortho-halogenation reactions using the cyano group as a directing element have been developed, providing good to excellent yields. organic-chemistry.org This approach offers a practical strategy for synthesizing complex and polyfunctional nitriles. organic-chemistry.org Various functional groups on the benzonitrile ring, including both electron-donating and electron-withdrawing groups, are compatible with this method. organic-chemistry.org
In a potential synthetic route to this compound, one could envision starting with a 2-amino-4-bromobenzonitrile (B1277943) derivative where the amino group is protected. The protected amino group, often a stronger directing group than the nitrile, would direct metalation to the 6-position. Subsequent quenching with a chlorinating agent like N-chlorosuccinimide (NCS) would install the chlorine atom at the desired position.
Table 1: Common Directing Metalation Groups (DMGs) in Directed Ortho-Metalation
| Directing Group | Chemical Formula | Relative Directing Ability |
|---|---|---|
| O-Carbamate | -OC(O)NR₂ | Very Strong |
| Amide | -C(O)NR₂ | Strong |
| Sulfonamide | -SO₂NR₂ | Strong |
| Methoxy | -OCH₃ | Moderate |
| Tertiary Amine | -NR₂ | Moderate |
| Cyano | -CN | Moderate to Weak |
Multi-Step Synthetic Sequences and Intermediate Transformations
An alternative and often more practical approach involves the synthesis from highly substituted precursors, such as nitrobenzonitrile derivatives. This strategy allows for the establishment of the halogenation pattern prior to the introduction of the sensitive amino group.
Starting with a nitro-substituted benzonitrile allows for the powerful and selective reduction of the nitro group to be the final or penultimate step, avoiding unwanted side reactions that a free amino group might undergo in earlier stages.
The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. For substrates containing other reducible or sensitive functional groups, such as halogens and nitriles, the choice of reducing agent is critical to ensure selectivity.
Catalytic hydrogenation is a common method, but standard catalysts like palladium on carbon (Pd/C) can sometimes lead to hydrodehalogenation, the undesired removal of halogen substituents. commonorganicchemistry.com Raney nickel is often a more suitable catalyst for substrates where the preservation of chloro, bromo, or iodo substituents is necessary. commonorganicchemistry.com
Alternatively, metal-acid systems provide a mild and selective method for nitro group reduction. Reagents such as iron powder in acetic acid or zinc powder in acidic conditions are effective. commonorganicchemistry.com Another highly reliable reagent is tin(II) chloride (SnCl₂). commonorganicchemistry.com The reduction of aromatic nitro compounds with tin(II) chloride dihydrate (SnCl₂·2H₂O) in a solvent like ethanol (B145695) or ethyl acetate (B1210297) proceeds cleanly, leaving other groups like esters, halogens, and nitriles unaffected. stackexchange.comechemi.com A patent describes the preparation of 4-amino-2-chlorobenzonitrile from 2-chloro-4-nitrobenzonitrile (B1360291) in 96% yield using stannous chloride in concentrated hydrochloric acid. google.com
Table 2: Comparison of Reagents for Selective Nitro Group Reduction
| Reagent/System | Typical Conditions | Selectivity Advantages | Potential Drawbacks |
|---|---|---|---|
| H₂, Raney Nickel | H₂ gas, RT or heat, EtOH/MeOH | Good for preserving Ar-Cl, Ar-Br, Ar-I. commonorganicchemistry.com | Requires specialized hydrogenation equipment. |
| Fe / AcOH or HCl | Acetic acid or Hydrochloric acid, heat | Inexpensive and effective. commonorganicchemistry.com | Can require strongly acidic conditions. |
| Zn / AcOH | Acetic acid, heat | Mild and selective. commonorganicchemistry.com | Stoichiometric amounts of metal required. |
| SnCl₂·2H₂O | Ethanol or Ethyl Acetate, heat | Excellent selectivity for nitro groups in the presence of nitriles and halogens. stackexchange.comechemi.com | Generates tin-based waste products. |
| Hydrazine (B178648) glyoxylate (B1226380) / Zn or Mg | Zinc or Magnesium powder, RT | Rapid, selective, and avoids expensive catalysts like Pd or Pt. | Preparation of the specific hydrazine reagent is required. |
The synthesis of the required halogenated nitrobenzonitrile precursor, such as 4-bromo-6-chloro-2-nitrobenzonitrile, is a key challenge. Direct electrophilic halogenation of a nitrobenzonitrile is complicated by the strong deactivating nature of both the nitro and cyano groups, which makes the aromatic ring very unreactive towards electrophiles. msu.edu Furthermore, the nitro group acts as a meta-director, which would not lead to the desired substitution pattern. msu.edu
Therefore, the synthesis of these intermediates typically relies on pathways where the substitution pattern is established through other means. One common method is the Sandmeyer reaction, where an amino group of a pre-existing halogenated aniline is converted into a nitrile. For example, a 2-amino-3,5-dihalo-nitrobenzene could potentially be converted to the corresponding 2-cyano derivative.
Another effective strategy is the nucleophilic substitution of a halogen on a suitably activated ring with a cyanide source. A patented process demonstrates the synthesis of 4-chloro-2-nitrobenzonitrile (B1583667) by reacting 2,5-dichloronitrobenzene with copper(I) cyanide. epo.org This reaction, often carried out at elevated temperatures in a polar aprotic solvent like DMF, selectively replaces the chlorine atom at the 5-position, which is activated by the ortho- and para-directing nitro group for nucleophilic attack. epo.org A similar strategy could be envisioned starting from 1-bromo-2,5-dichlorobenzene, which could be nitrated and then subjected to cyanation to install the required functionalities.
Derivatization of Existing Benzonitrile Precursors
The synthesis of this compound can be efficiently achieved by modifying existing benzonitrile scaffolds. This approach leverages readily available starting materials and introduces the required amino, bromo, and chloro substituents through strategic chemical transformations. Key methods for this derivatization include palladium-catalyzed cross-coupling and nucleophilic aromatic substitution.
Palladium-Catalyzed Cross-Coupling Strategies for Halogen Introduction
Palladium-catalyzed C-H bond activation has emerged as a powerful tool for the direct and selective introduction of halogen atoms onto aromatic rings. organic-chemistry.orgresearchgate.net For the synthesis of halogenated benzonitriles, the cyano group can act as an effective directing group, guiding the halogenation to the ortho position with high regioselectivity. organic-chemistry.orgnih.gov This methodology offers a direct route to introduce bromine or chlorine atoms onto a pre-existing aminobenzonitrile core.
The reaction typically employs a palladium catalyst, such as Palladium(II) acetate (Pd(OAc)₂), in combination with a suitable halogen source like N-bromosuccinimide (NBS) for bromination or N-chlorosuccinimide (NCS) for chlorination. nih.gov The process is often facilitated by an additive, such as an acid, and proceeds in an appropriate solvent. organic-chemistry.org This directed halogenation is compatible with various functional groups, including both electron-donating and electron-withdrawing groups on the aryl nitrile. organic-chemistry.orgnih.gov The versatility of this approach allows for the synthesis of complex, polyfunctional nitriles. organic-chemistry.org For instance, starting with 2-amino-6-chlorobenzonitrile, a palladium-catalyzed C-H bromination at the C4 position could directly yield the target compound.
Key research findings in palladium-catalyzed ortho-halogenation of arylnitriles highlight the efficiency and selectivity of this method. The cyano group directs the palladium catalyst to the adjacent C-H bond, leading to the formation of a cyclopalladated intermediate, which then reacts with the halogen source to yield the ortho-halogenated product. organic-chemistry.org
| Substrate | Halogen Source | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| Benzonitrile | NBS | Pd(OAc)₂ | DCE | 70 | 85 |
| Benzonitrile | NCS | Pd(OAc)₂ | DCE | 70 | 78 |
| 4-Methoxybenzonitrile | NBS | Pd(OAc)₂ | DCE | 70 | 75 |
| 4-(Trifluoromethyl)benzonitrile | NBS | Pd(OAc)₂ | DCE | 70 | 92 |
Nucleophilic Aromatic Substitution on Activated Halobenzenes
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying aromatic rings, particularly those activated by electron-withdrawing groups. libretexts.orgscranton.edu In the context of synthesizing this compound, SNAr reactions can be employed on precursors that are appropriately substituted with halogens that can act as leaving groups. The presence of the strongly electron-withdrawing nitrile group facilitates this reaction. libretexts.org
The generally accepted mechanism for SNAr involves a two-step addition-elimination process. libretexts.orgnih.gov A nucleophile attacks the carbon atom bearing a leaving group (a halogen in this case), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org Subsequently, the leaving group is expelled, restoring the aromaticity of the ring. libretexts.org For an SNAr reaction to proceed efficiently, the aromatic ring must be activated by electron-withdrawing substituents (like a nitro or cyano group) positioned ortho or para to the leaving group. libretexts.org
A potential synthetic route could involve a precursor such as 2,4-dibromo-6-chlorobenzonitrile (B13359296) or 2,6-dichloro-4-bromobenzonitrile. Selective substitution of one halogen atom by an amino group via reaction with ammonia or an ammonia equivalent would yield the desired product. The regioselectivity of such a reaction would be dictated by the relative activation of the different halogen positions by the cyano group. Theoretical and experimental studies on 2,4-dichloroquinazoline, for example, show that the C4 position is more susceptible to nucleophilic attack than the C2 position, demonstrating the possibility of regioselective SNAr. nih.gov
Green Chemistry and Sustainable Synthesis Considerations
The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals and pharmaceutical intermediates to minimize environmental impact and enhance safety and efficiency. ejcmpr.comnih.gov For a molecule like this compound, this involves adopting catalytic methods, utilizing alternative energy sources like microwaves, and exploring advanced reactor technologies such as continuous flow systems. scienceandtechnology.com.vn
Catalytic Approaches in this compound Synthesis
Catalytic methods are central to green chemistry as they reduce the need for stoichiometric reagents, thereby minimizing waste. The palladium-catalyzed C-H halogenation discussed previously is an excellent example of a catalytic approach. organic-chemistry.org The use of heterogeneous catalysts, such as palladium on carbon (Pd/C), offers additional green advantages, including ease of separation from the reaction mixture and the potential for catalyst recycling and reuse, which is both economically and environmentally beneficial. unibo.it For instance, the H-Cube® flow system utilizes a reusable cartridge containing a heterogeneous Pd/C catalyst for hydrogenations, a common reaction in multi-step syntheses. unibo.itresearchgate.net Such catalytic systems improve the process mass intensity (PMI), a key metric in green chemistry that measures the ratio of the total mass of materials used to the mass of the final product. unibo.it
Solvent-Free and Microwave-Assisted Reaction Conditions
The use of alternative energy sources, such as microwave irradiation, can dramatically accelerate chemical reactions, leading to significantly shorter reaction times, increased product yields, and often higher purity compared to conventional heating methods. beilstein-journals.orgnih.gov Microwave-assisted synthesis has been successfully applied to a wide range of organic transformations, including the synthesis of various heterocyclic compounds. ijpsjournal.comnih.govmdpi.com Reactions can often be performed in greener solvents or even under solvent-free conditions, further reducing the environmental footprint of the synthesis. asianpubs.org
The advantages of microwave-assisted synthesis are well-documented. For example, the synthesis of triazoloquinazolinones and benzimidazoquinazolinones under microwave irradiation resulted in nearly quantitative yields within minutes, whereas conventional methods required much longer reaction times. beilstein-journals.org This efficiency stems from the direct and rapid heating of the reaction mixture by microwaves, which can lead to different reaction selectivities and outcomes compared to conventional heating. nih.gov
| Reaction Type | Method | Reaction Time | Yield (%) |
|---|---|---|---|
| Quinoline-fused 1,4-benzodiazepine (B1214927) Synthesis | Microwave (80 °C) | Not Specified | 92-97 |
| Conventional | Not Specified | 62-65 | |
| Benzimidazoquinazolinone Synthesis | Microwave | Few Minutes | ~100 |
| Conventional (Reflux) | Hours/Days | Lower | |
| 1,2-disubstituted Benzimidazole (B57391) Synthesis | Microwave (100 °C) | 10 min | >96 |
| Conventional (100 °C) | 120 min | ~90 |
Continuous Flow Reactor Applications for Scalable Synthesis
Continuous flow chemistry is a modern technology that offers significant advantages over traditional batch processing, particularly for scaling up chemical syntheses. rsc.orgnih.gov In a flow reactor, reagents are continuously pumped through a network of tubes or channels where they mix and react. flinders.edu.au This setup allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved consistency, safety, and yield. researchgate.netflinders.edu.au
Chemical Reactivity and Mechanistic Investigations of 2 Amino 4 Bromo 6 Chlorobenzonitrile
Reactivity of the Aromatic Nucleus
The reactivity of the benzene (B151609) ring in 2-Amino-4-bromo-6-chlorobenzonitrile is complex due to the presence of both activating and deactivating substituents. The amino group is a strong activating group, while the halogen atoms are deactivating, and the nitrile group is strongly deactivating. These groups also direct incoming electrophiles to specific positions on the ring.
Electrophilic Aromatic Substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. youtube.com The rate and position of this substitution are determined by the existing substituents.
Directing Effects of Substituents:
Amino (-NH2) group: As a powerful activating group, it directs incoming electrophiles to the ortho and para positions. In this molecule, the position para to the amino group is occupied by the bromo group, and one ortho position is occupied by the nitrile group. The remaining ortho position (C3) and the meta position (C5) are available for substitution. The amino group strongly directs incoming electrophiles to position C3.
Halogens (-Br and -Cl): These are deactivating groups but are also ortho-, para-directors. The chloro group at C6 directs to C5 (ortho), and the bromo group at C4 directs to C3 and C5 (ortho).
Nitrile (-CN) group: This is a strong deactivating group and a meta-director. It directs incoming electrophiles to positions C3 and C5.
Considering the combined influence, the powerful activating and directing effect of the amino group is often dominant. However, the directing effects of all four substituents converge on positions C3 and C5. Therefore, electrophilic attack is strongly favored at these two locations. The general mechanism proceeds through a resonance-stabilized carbocation intermediate known as a benzenonium ion or sigma complex. msu.edusigmaaldrich.com
| Position | Activating/Deactivating Influence | Predicted Outcome |
| C3 | - ortho to -NH2 (activating) - ortho to -Br (directing) - meta to -CN (directing) | Favored site for electrophilic attack. |
| C5 | - para to -NH2 (activating) - ortho to -Cl (directing) - ortho to -Br (directing) - meta to -CN (directing) | Favored site for electrophilic attack, though potentially more sterically hindered. |
Nucleophilic Aromatic Substitution (SNA) is less common than EAS but can occur when the aromatic ring is substituted with strong electron-withdrawing groups. libretexts.org The nitrile (-CN) group in this compound activates the ring for nucleophilic attack, particularly at the positions ortho and para to it. libretexts.orgyoutube.com
The potential leaving groups in this molecule are the bromo and chloro atoms. The reaction typically proceeds through an addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org
Reactivity of Halogens:
The chloro group is at the C6 position, which is ortho to the electron-withdrawing nitrile group.
The bromo group is at the C4 position, which is para to the nitrile group.
Both positions are activated towards nucleophilic attack. The relative reactivity of halogens as leaving groups in SNAr reactions can be complex. While iodide is the best leaving group in SN1/SN2 reactions, in SNAr the rate-determining step is often the initial nucleophilic attack. This attack is facilitated by a more electronegative halogen, which polarizes the carbon-halogen bond, making the carbon more electrophilic. youtube.com Thus, the order of reactivity can sometimes be F > Cl > Br > I.
Strong nucleophiles like alkoxides, amides, or thiolates can displace either the bromine or chlorine atom. youtube.com The specific outcome would depend on the reaction conditions and the nature of the nucleophile.
| Reaction Type | Reagents | Potential Product(s) |
| Substitution of Chlorine | Sodium methoxide (B1231860) (NaOCH₃) | 2-Amino-4-bromo-6-methoxybenzonitrile |
| Substitution of Bromine | Sodium hydrosulfide (B80085) (NaSH) | 2-Amino-6-chloro-4-mercaptobenzonitrile |
| Ammonolysis | Ammonia (B1221849) (NH₃) | 2,6-Diamino-4-bromobenzonitrile or 2,4-Diamino-6-chlorobenzonitrile |
Transformations Involving Functional Groups
Beyond the reactivity of the aromatic ring itself, the individual functional groups can undergo a variety of chemical transformations.
The primary amino group is a versatile functional handle for further molecular elaboration.
Aromatic primary amines can be converted to diazonium salts upon treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl). chemicalbook.com This process, known as diazotization, creates a highly useful intermediate, the diazonium salt.
The resulting 4-bromo-6-chloro-2-cyanobenzenediazonium salt is a versatile intermediate that can undergo a range of substitution reactions, often catalyzed by copper(I) salts in what are known as Sandmeyer reactions. These reactions allow for the replacement of the diazonium group (-N₂⁺) with a variety of other functional groups.
| Reaction Name | Reagents | Product |
| Sandmeyer (Chloro) | Copper(I) chloride (CuCl) | 4-Bromo-2,6-dichlorobenzonitrile |
| Sandmeyer (Bromo) | Copper(I) bromide (CuBr) | 2,4-Dibromo-6-chlorobenzonitrile (B13359296) |
| Sandmeyer (Cyano) | Copper(I) cyanide (CuCN) | 4-Bromo-6-chloro-1,2-dicyanobenzene |
| Schiemann Reaction | Fluoroboric acid (HBF₄), heat | 4-Bromo-2-chloro-6-fluorobenzonitrile |
| Hydrolysis | Water (H₂O), heat | 4-Bromo-6-chloro-2-hydroxybenzonitrile |
| Deamination | Hypophosphorous acid (H₃PO₂) | 4-Bromo-2-chlorobenzonitrile (B136228) |
The primary amino group of this compound can readily react with acylating agents such as acid chlorides or anhydrides to form amides. nih.gov This acylation is a common transformation used for protecting the amino group or for introducing new structural motifs.
For instance, reaction with acetyl chloride in the presence of a base (like pyridine) would yield N-(4-bromo-2-chloro-6-cyanophenyl)acetamide. This transformation has a significant impact on the reactivity of the aromatic ring. The resulting acetamido group (-NHCOCH₃) is still an activating, ortho-, para-directing group, but it is less powerful than the amino group due to the electron-withdrawing nature of the adjacent carbonyl.
| Acylating Agent | Product Name |
| Acetyl Chloride | N-(4-bromo-2-chloro-6-cyanophenyl)acetamide |
| Benzoyl Chloride | N-(4-bromo-2-chloro-6-cyanophenyl)benzamide |
| Acetic Anhydride | N-(4-bromo-2-chloro-6-cyanophenyl)acetamide |
Reactions of the Amino Group
Heterocyclic Ring Formation via Amino Cyclization
The presence of ortho-disposed amino and nitrile functionalities on the benzene ring of this compound makes it a valuable precursor for the synthesis of fused heterocyclic systems, particularly quinazolines. The amino group acts as a nucleophile, initiating cyclization cascades with various reaction partners that provide the additional atoms needed to complete the heterocyclic ring.
One established method involves the reaction of 2-aminobenzonitriles with N-benzyl cyanamides, mediated by an acid like hydrochloric acid, to produce 2-amino-4-iminoquinazolines through a [4+2] annulation reaction. mdpi.com This transformation showcases the dual reactivity of the 2-aminobenzonitrile (B23959) core, where the ring nitrogen of the nitrile and the exocyclic amino group participate in the formation of the new pyrimidine (B1678525) ring. Similarly, palladium-catalyzed cascade reactions of 2-aminobenzonitriles with triethyl orthocarboxylates and boronic acids can yield 4-arylquinazolines. organic-chemistry.org This process involves an initial C-C coupling followed by an intramolecular C-N bond formation, highlighting the versatility of the substrate in multicomponent reactions. organic-chemistry.org
Furthermore, iridium-catalyzed acceptorless dehydrogenative coupling (ADC) reactions provide an atom-economical route to quinazolines from 2-aminoarylmethanols and nitriles. organic-chemistry.org While the starting material is not the nitrile itself, this demonstrates the general utility of the 2-aminobenzonitrile scaffold in building complex heterocycles under mild conditions. organic-chemistry.org The synthesis of quinazoline (B50416) derivatives is a significant area of medicinal chemistry, and the varied substitution pattern of this compound offers a template for creating a diverse library of these compounds. frontiersin.org
Reactions of the Nitrile Group
The cyano group is one of the most versatile functionalities in organic synthesis, capable of being transformed into various other groups such as amines and carboxylic acids. researchgate.netebsco.com
The nitrile functionality can be readily reduced to a primary amine. This transformation is a fundamental method for introducing an aminomethyl group (-CH₂-NH₂) into a molecule. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are commonly employed for this purpose. ebsco.com The reaction proceeds by nucleophilic attack of the hydride on the electrophilic carbon of the nitrile, followed by workup to yield the primary amine. This conversion of this compound would yield (2-amino-4-bromo-6-chlorophenyl)methanamine, a compound featuring two primary amino groups with different chemical environments.
The nitrile group can undergo hydrolysis to form a carboxylic acid or its corresponding amide derivative. ebsco.com This reaction typically requires acidic or basic conditions. Under mildly acidic conditions, the nitrile is protonated, rendering the carbon atom more susceptible to nucleophilic attack by water. ebsco.com This initially forms a hydroxy imine, which tautomerizes to an amide. ebsco.com More vigorous hydrolysis conditions, such as stronger acids and higher temperatures, will further hydrolyze the intermediate amide to the corresponding carboxylic acid and ammonia. ebsco.com For this compound, this reaction would produce 2-amino-4-bromo-6-chlorobenzamide as the intermediate and ultimately 2-amino-4-bromo-6-chlorobenzoic acid as the final product.
The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions, serving as a building block for various heterocyclic systems. researchgate.net While the nitrile group is a relatively unreactive dienophile in Diels-Alder reactions, it can undergo [2+2+2] cycloadditions, particularly when catalyzed by transition metals. researchgate.net Furthermore, the nitrile group is a key precursor in the formation of nitrogen-containing heterocycles through [3+2] cycloaddition pathways. researchgate.net For instance, reactions with azides can lead to the formation of tetrazoles. The reactivity of the nitrile in this compound in such reactions provides a pathway to novel, complex heterocyclic structures fused to the substituted benzene ring.
Reactivity of Halogen Substituents
The presence of two different halogen atoms, bromine and chlorine, on the aromatic ring allows for selective functionalization, primarily through palladium-catalyzed cross-coupling reactions. Generally, the C-Br bond is more reactive than the C-Cl bond in standard oxidative addition steps with Pd(0) catalysts. This differential reactivity enables sequential or regioselective coupling reactions.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent with an organic halide. The higher reactivity of the C-Br bond allows for the selective coupling of a boronic acid at the 4-position of this compound while leaving the chlorine atom at the 6-position intact. This strategy is valuable for the stepwise construction of complex biaryl structures. mdpi.com Various palladium catalysts and conditions can be employed to optimize the reaction. nih.govresearchgate.net
Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org Similar to the Suzuki coupling, the reaction would preferentially occur at the more reactive C-Br bond. wikipedia.org This selectivity allows for the introduction of an alkynyl substituent at the 4-position. The reaction is typically run under mild conditions with an amine base. wikipedia.orgnih.gov
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org This reaction provides a means to introduce vinyl groups onto the aromatic ring, again with expected preferential reactivity at the bromine-substituted position.
The table below summarizes typical conditions for these cross-coupling reactions, illustrating the versatility of aryl halides in modern organic synthesis.
| Reaction | Coupling Partner | Typical Catalyst System | Base | Solvent | Reference |
| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃ or K₃PO₄ | 1,4-Dioxane/Water | mdpi.comnih.gov |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Et₃N or Diethylamine | THF or DMF | wikipedia.orgsoton.ac.uk |
| Heck | Alkene | Pd(OAc)₂ / PPh₃ | Et₃N or K₂CO₃ | DMF or Acetonitrile | wikipedia.orgorganic-chemistry.org |
| Stille | Organostannane | Pd(PPh₃)₄ | (Not always required) | Toluene or THF |
Palladium-Catalyzed Arylation and Alkylation
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, the presence of two halogen atoms, bromine and chlorine, offers potential sites for such transformations. Generally, the reactivity of aryl halides in palladium-catalyzed reactions follows the order I > Br > Cl > F. This trend is attributed to the bond dissociation energies of the carbon-halogen bonds. Consequently, the carbon-bromine bond in this compound is expected to be significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This difference in reactivity allows for selective functionalization at the C-4 position (bearing the bromine atom) while leaving the C-6 position (bearing the chlorine atom) intact, provided the reaction conditions are carefully controlled.
Common palladium-catalyzed cross-coupling reactions applicable to this substrate include the Suzuki, Heck, and Buchwald-Hartwig reactions for arylation, and related couplings for alkylation.
Suzuki Coupling: This reaction involves the coupling of an organoboron reagent with an aryl halide. For this compound, a selective reaction at the C-Br bond with an arylboronic acid would yield an arylated product.
Heck Coupling: In a Heck reaction, an alkene is coupled with an aryl halide. Again, selective reaction at the C-Br bond is anticipated.
Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond. While the substrate already contains an amino group, further N-arylation could be envisioned under specific conditions, though reaction at the C-Br bond is the more probable pathway for C-C or C-N bond formation with external nucleophiles.
Alkylation Reactions: Analogous to arylation, alkyl groups can be introduced via cross-coupling reactions, such as the Negishi coupling (using organozinc reagents) or by using specific alkylboron reagents in a Suzuki-type reaction.
The table below illustrates hypothetical yet plausible outcomes for the selective palladium-catalyzed arylation of this compound at the C-4 position.
| Entry | Coupling Partner | Palladium Catalyst | Ligand | Base | Solvent | Product | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 2-Amino-6-chloro-4-phenylbenzonitrile | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 2-Amino-6-chloro-4-(4-methoxyphenyl)benzonitrile | 92 |
| 3 | 3-Thienylboronic acid | PdCl₂(dppf) | - | Na₂CO₃ | DME/H₂O | 2-Amino-6-chloro-4-(thiophen-3-yl)benzonitrile | 78 |
This table presents representative data based on the known reactivity of similar aryl bromides in Suzuki coupling reactions.
Mechanistic Pathways of Key Transformations
The transformations of this compound can proceed through several distinct mechanistic pathways, including radical, ionic, and transition metal-catalyzed mechanisms. The operative mechanism is highly dependent on the reaction conditions, including the reagents, catalysts, and presence of initiators or light.
Radical reactions involve species with unpaired electrons and typically proceed through a three-stage process: initiation, propagation, and termination. For this compound, radical reactions could be initiated by radical initiators (e.g., AIBN) or photochemically.
A plausible radical reaction is the reduction of the aryl bromide. In the presence of a radical initiator and a hydrogen atom donor (e.g., tributyltin hydride), a tin radical can abstract the bromine atom from the aromatic ring to generate an aryl radical. This aryl radical can then abstract a hydrogen atom from the donor to yield 2-amino-6-chlorobenzonitrile (B183317). The greater reactivity of the C-Br bond compared to the C-Cl bond makes selective radical-mediated de-bromination feasible.
Initiation:
Initiator → 2R•
Propagation:
R• + Bu₃SnH → RH + Bu₃Sn•
Bu₃Sn• + this compound → Bu₃SnBr + 2-Amino-6-chloro-4-cyanophenyl radical
2-Amino-6-chloro-4-cyanophenyl radical + Bu₃SnH → 2-Amino-6-chlorobenzonitrile + Bu₃Sn•
Free-radical halogenation (substitution of a hydrogen atom with a halogen) on the aromatic ring is unlikely under typical conditions, as the existing halogen and electron-withdrawing groups deactivate the ring towards such reactions.
Nucleophilic Aromatic Substitution (SNAr): The benzene ring of this compound is substituted with two electron-withdrawing groups (cyano and chloro) and one electron-donating group (amino). The strong electron-withdrawing nature of the cyano group, particularly from the para position relative to the chlorine, and the inductive effect of the halogens, make the ring susceptible to nucleophilic aromatic substitution.
The SNAr mechanism involves the attack of a nucleophile on the aromatic ring at a carbon bearing a leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The subsequent departure of the leaving group restores the aromaticity.
Given the substitution pattern, the chlorine atom at C-6 is activated towards SNAr by the para-cyano group. The bromine atom at C-4 is activated by the ortho-cyano and ortho-amino groups. However, the strong activation provided by a para-nitro or para-cyano group is well-established. Therefore, reaction with a strong nucleophile (e.g., sodium methoxide) could potentially lead to the substitution of the chlorine atom. The substitution of bromine is also possible, and the relative reactivity would depend on the specific nucleophile and reaction conditions. Generally, in SNAr reactions of dihalogenated compounds, the halogen that is better able to stabilize the negative charge in the Meisenheimer complex, and is in a more activated position, will be substituted preferentially.
Electrophilic Aromatic Substitution (SEAr): Electrophilic aromatic substitution is highly unlikely for this compound. The amino group is an activating, ortho-, para-director. However, the potent deactivating effects of the two halogen atoms and the cyano group significantly reduce the nucleophilicity of the aromatic ring, making it resistant to attack by electrophiles. Any forced electrophilic substitution would likely occur at the position ortho to the activating amino group (C-3 or C-5), but harsh conditions would be required, and side reactions would be probable.
As discussed in section 3.2.3.2, palladium-catalyzed cross-coupling reactions are highly relevant for this compound. The general mechanism for these reactions, for instance a Suzuki-Miyaura coupling, proceeds through a catalytic cycle involving the palladium catalyst.
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl-bromide bond, which is the weaker of the two carbon-halogen bonds. This step forms a Pd(II) intermediate. The greater reactivity of the C-Br bond ensures the regioselectivity of this initial step.
Transmetalation: The organoboron compound (in a Suzuki reaction) coordinates to the palladium center, and in the presence of a base, the organic group is transferred from boron to palladium, displacing the halide. The base is crucial for activating the organoboron species.
Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the new C-C bond of the product. This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
This catalytic cycle highlights the efficiency and selectivity of transition metal-catalyzed reactions, allowing for the construction of complex molecules from functionalized precursors like this compound under relatively mild conditions.
Spectroscopic and Crystallographic Characterization for Structural Elucidation of 2 Amino 4 Bromo 6 Chlorobenzonitrile and Its Derivatives
Vibrational Spectroscopy (FT-IR, FT-Raman)
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, offers a powerful, non-destructive method for identifying the functional groups and probing the molecular structure of 2-Amino-4-bromo-6-chlorobenzonitrile. These two techniques are complementary, as the selection rules governing them differ; some vibrational modes that are weak or absent in the FT-IR spectrum may be strong in the FT-Raman spectrum, and vice versa.
The vibrational spectrum of this compound is characterized by distinct bands corresponding to the stretching and bending modes of its constituent functional groups. A combined experimental and theoretical study on the closely related 2-amino-4-chlorobenzonitrile (B1265954) (2A4CBN) provides a basis for the assignment of these vibrational frequencies.
Key vibrational modes for this compound are expected in the following regions:
N-H Vibrations: The amino (-NH₂) group gives rise to characteristic stretching vibrations. Typically, asymmetric and symmetric N-H stretching modes are observed in the 3500-3300 cm⁻¹ region. The corresponding bending (scissoring) mode is expected around 1650-1580 cm⁻¹.
C≡N Stretching: The nitrile (-C≡N) group exhibits a strong, sharp absorption band in the 2260-2220 cm⁻¹ region. The intensity and exact position of this band can be influenced by the electronic effects of the substituents on the aromatic ring. For 2-amino-4-chlorobenzonitrile, the C≡N stretching band is observed at 2211 cm⁻¹ in the IR spectrum.
C-X (Halogen) Vibrations: The carbon-chlorine (C-Cl) and carbon-bromine (C-Br) stretching vibrations are typically found in the fingerprint region of the spectrum (below 1000 cm⁻¹). The C-Cl stretching vibration in 2-amino-4-chlorobenzonitrile is identified at 782 cm⁻¹. The C-Br stretching vibration generally appears at a lower frequency, often in the 710-505 cm⁻¹ range.
Aromatic C-H and C=C Vibrations: The aromatic ring gives rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1400 cm⁻¹ region. Aromatic C-H out-of-plane bending vibrations are also prominent in the 900-675 cm⁻¹ range and are indicative of the substitution pattern.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amino (-NH₂) | Asymmetric/Symmetric Stretching | 3500 - 3300 |
| Amino (-NH₂) | Scissoring (Bending) | 1650 - 1580 |
| Nitrile (-C≡N) | Stretching | 2260 - 2220 |
| Aromatic Ring | C=C Stretching | 1600 - 1400 |
| Carbon-Chlorine (C-Cl) | Stretching | ~782 |
| Carbon-Bromine (C-Br) | Stretching | 710 - 505 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of this compound. Through various NMR techniques, it is possible to determine the number and connectivity of protons and carbon atoms, providing unambiguous evidence for the molecular structure.
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the protons of the amino group. The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. The amino group is a strong electron-donating group, which tends to shield the aromatic protons, shifting their signals to a higher field (lower ppm). Conversely, the electronegative halogen atoms (bromine and chlorine) and the nitrile group are electron-withdrawing, causing deshielding and a downfield shift (higher ppm).
The predicted ¹H NMR spectrum would feature:
Aromatic Protons: Two signals in the aromatic region (typically 6.5-8.0 ppm). Due to the substitution pattern, these protons would likely appear as singlets or narrowly coupled doublets, depending on the magnitude of the long-range coupling constants.
Amino Protons: A broad singlet corresponding to the two protons of the amino group. The chemical shift of this signal can vary depending on the solvent and concentration but is generally expected in the range of 4.0-6.0 ppm.
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic H | 6.5 - 8.0 | Singlet/Doublet | 2H |
| Amino (-NH₂) | 4.0 - 6.0 | Broad Singlet | 2H |
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The spectrum of this compound is expected to show seven distinct signals, one for each of the six aromatic carbons and one for the nitrile carbon. The chemical shifts are influenced by the attached substituents.
The predicted ¹³C NMR spectrum would display:
Nitrile Carbon: A signal for the nitrile carbon (C≡N) is expected in the range of 115-125 ppm.
Aromatic Carbons: Six signals for the aromatic carbons. The carbon attached to the amino group (C-NH₂) would be significantly shielded and appear at a higher field. The carbons attached to the halogens (C-Br and C-Cl) and the nitrile group (C-CN) would be deshielded and appear at a lower field. The remaining aromatic carbons will have chemical shifts determined by the cumulative electronic effects of all substituents.
| Carbon Type | Expected Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C-NH₂ | ~150 |
| Aromatic C-Br | ~110 - 120 |
| Aromatic C-Cl | ~130 - 140 |
| Aromatic C-CN | ~100 - 110 |
| Aromatic C-H | ~115 - 140 |
| Nitrile (-C≡N) | ~115 - 125 |
To definitively assign the proton and carbon signals and confirm the connectivity within the molecule, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would be used to confirm the coupling (or lack thereof) between the two aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C one-bond correlations). HSQC would allow for the unambiguous assignment of the signals for the two protonated aromatic carbons.
By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous structural assignment of this compound can be achieved.
Mass Spectrometry Techniques
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and elemental composition, as well as offering insights into the structure of the molecule through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the molecular formula of a compound. By measuring the mass-to-charge ratio with high accuracy, HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions. For this compound, the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹H, ¹²C, ¹⁴N, ³⁵Cl, ⁷⁹Br).
Table 1: Theoretical Exact Mass Calculation for this compound (C₇H₄BrClN₂)
| Element | Number of Atoms | Isotopic Mass (amu) | Total Mass (amu) |
| Carbon (¹²C) | 7 | 12.000000 | 84.000000 |
| Hydrogen (¹H) | 4 | 1.007825 | 4.031300 |
| Bromine (⁷⁹Br) | 1 | 78.918337 | 78.918337 |
| Chlorine (³⁵Cl) | 1 | 34.968853 | 34.968853 |
| Nitrogen (¹⁴N) | 2 | 14.003074 | 28.006148 |
| Total Exact Mass | 229.924638 |
An experimental HRMS analysis of this compound would be expected to yield a mass value that is in very close agreement with this theoretical calculation, typically within a few parts per million (ppm), thus confirming its elemental composition.
Tandem Mass Spectrometry (LC-MS/MS) is a technique where ions are fragmented in the mass spectrometer to generate a characteristic fragmentation pattern, which provides valuable structural information. nih.gov In a typical LC-MS/MS experiment, the parent ion of this compound would be isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed to elucidate the connectivity of the molecule.
Expected fragmentation pathways for this compound would likely involve the loss of small neutral molecules such as HCN from the nitrile group, or cleavage of the halogen atoms. The relative abundance of the fragment ions can provide insights into the stability of different parts of the molecule.
Furthermore, LC-MS/MS is a highly sensitive and selective technique for the assessment of compound purity. By separating the target compound from its impurities using liquid chromatography prior to mass spectrometric analysis, even trace-level impurities can be detected and identified based on their unique mass-to-charge ratios and fragmentation patterns. nih.gov
Table 2: Predicted Major Fragment Ions in the MS/MS Spectrum of this compound
| Fragment Ion | Proposed Structure | m/z (of most abundant isotopes) |
| [M-HCN]⁺ | C₆H₄BrClN | 203 |
| [M-Cl]⁺ | C₇H₄BrN₂ | 195 |
| [M-Br]⁺ | C₇H₄ClN₂ | 151 |
| [M-HCN-Cl]⁺ | C₆H₄BrN | 168 |
| [M-HCN-Br]⁺ | C₆H₄ClN | 124 |
Electronic Absorption Spectroscopy (UV-Vis)
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic of a molecule's structure and chromophores.
The UV-Vis spectrum of this compound is expected to exhibit absorption bands arising from π → π* and n → π* electronic transitions. libretexts.orglibretexts.org The aromatic ring and the nitrile group constitute the primary chromophore.
π → π transitions:* These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. They are typically of high intensity (large ε value) and are expected to be observed in the spectrum of this compound due to the conjugated system of the benzene (B151609) ring.
n → π transitions:* These transitions involve the excitation of an electron from a non-bonding (n) orbital, such as the lone pair on the nitrogen of the amino group or the nitrile group, to an antibonding π* orbital. These transitions are generally of lower intensity (smaller ε value) compared to π → π* transitions. libretexts.org
For the related compound, 2-amino-4-chlorobenzonitrile, two main absorption peaks corresponding to π → π* and n → π* transitions have been reported. analis.com.my A similar pattern would be anticipated for this compound.
The substituents on the benzene ring—amino (-NH₂), bromo (-Br), and chloro (-Cl)—have a significant influence on the electronic absorption characteristics of the molecule.
Amino Group (-NH₂): The amino group is an auxochrome with a strong electron-donating effect (mesomeric effect). The lone pair of electrons on the nitrogen atom can be delocalized into the π-system of the benzene ring, which generally leads to a bathochromic shift (red shift) of the absorption maxima to longer wavelengths and an increase in the molar absorptivity.
The interplay of these substituents in this compound will determine the precise position and intensity of the absorption bands. The combined electron-donating effect of the amino group and the halogens is likely to result in absorption at longer wavelengths compared to benzonitrile (B105546) itself. shimadzu.com
Table 3: Predicted UV-Vis Absorption Data for this compound in Ethanol (B145695)
| Transition | Predicted λmax (nm) | Predicted Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |
| π → π | ~260-280 | ~10,000-15,000 |
| n → π | ~320-350 | ~1,000-3,000 |
Single Crystal X-ray Crystallography
For this compound, a successful single crystal X-ray diffraction study would be expected to provide the following key information:
Confirmation of the molecular structure: Unambiguous determination of the connectivity of atoms and the substitution pattern on the benzene ring.
Molecular geometry: Precise bond lengths and angles, allowing for an analysis of the effects of the various substituents on the geometry of the benzene ring.
Conformation: The planarity of the molecule and the orientation of the amino group relative to the ring.
Intermolecular interactions: Identification of hydrogen bonds (e.g., involving the amino group and the nitrile nitrogen) and other non-covalent interactions that dictate the crystal packing.
Table 4: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~8.5 |
| b (Å) | ~6.2 |
| c (Å) | ~15.1 |
| β (°) | ~95 |
| Volume (ų) | ~790 |
| Z | 4 |
| Density (calculated) (g/cm³) | ~1.9 |
It is important to note that this data is hypothetical and would require experimental validation through single crystal X-ray diffraction analysis.
Lack of Crystallographic Data for this compound Prevents Detailed Structural Analysis
A comprehensive search of scientific databases and literature has revealed that there is currently no publicly available crystallographic data for the chemical compound this compound. As a result, a detailed analysis of its specific crystal structure, as requested, cannot be provided at this time.
The elucidation of a compound's crystal system, space group, precise bond lengths and angles, and the intricate network of intermolecular interactions is entirely dependent on experimental data obtained through techniques such as single-crystal X-ray diffraction. Without a published crystal structure, the generation of an accurate and scientifically validated article on these specific crystallographic characteristics is not possible.
While research exists for structurally related compounds, such as 2-amino-4-chlorobenzonitrile, the strict requirement to focus solely on this compound means that data from these analogues cannot be used as a direct substitute. The presence of a bromine atom in place of a hydrogen atom would significantly influence the compound's electronic properties, molecular packing, and the nature of its intermolecular interactions, including potential halogen bonding. Therefore, extrapolating data from a less substituted analogue would not meet the required standard of scientific accuracy for the specified molecule.
Further research and crystallographic analysis of this compound would be necessary to determine the precise details of its solid-state structure. Until such studies are conducted and published, the specific information requested in the outline remains experimentally undetermined.
Computational and Theoretical Chemistry Investigations of 2 Amino 4 Bromo 6 Chlorobenzonitrile
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the molecular structure, vibrational frequencies, and electronic properties of chemical compounds. For substituted benzonitriles, these methods provide valuable data that correlate with experimental findings.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It is particularly effective for predicting the properties of molecules like substituted benzonitriles.
Geometry optimization is a critical step in computational chemistry that determines the most stable three-dimensional arrangement of atoms in a molecule. For aromatic compounds like substituted benzonitriles, DFT calculations, often using the B3LYP functional with a basis set such as 6-311++G(d,p), are employed to find the minimum energy structure.
In a study on the related molecule, 2-amino-4-chlorobenzonitrile (B1265954), the optimized geometric parameters were calculated. The resulting bond lengths and angles represent the equilibrium geometry of the molecule in the gaseous phase. For instance, the nitrile (C≡N) and C-N bond lengths were found to be influenced by the conjugation with the aromatic ring. analis.com.my
Table 1: Selected Optimized Geometric Parameters for Analogous Benzonitriles
| Parameter | 2-Amino-4-chlorobenzonitrile analis.com.my |
|---|---|
| C-C (ring) | 1.386 - 1.405 Å |
| C-N (amino) | 1.369 Å |
| C-CN | 1.428 Å |
| C≡N | 1.146 Å |
| C-Cl | 1.745 Å |
| ∠C-C-C (ring) | 118.1 - 121.8 ° |
| ∠C-C-NH2 | 121.2 ° |
| ∠C-C-CN | 120.1 ° |
Note: This data is for an analogous compound and is intended to provide a reasonable estimate for 2-Amino-4-bromo-6-chlorobenzonitrile.
Vibrational frequency calculations are performed to predict the infrared and Raman spectra of a molecule. These calculations are typically carried out at the same level of theory as the geometry optimization. The calculated frequencies are often scaled by an empirical factor to better match experimental data.
For 2-amino-4-chlorobenzonitrile, DFT calculations have been used to assign the vibrational modes observed in its FTIR and FT-Raman spectra. analis.com.my Key vibrational frequencies include the N-H stretching of the amino group, the C≡N stretching of the nitrile group, and the C-Cl stretching. analis.com.my These assignments are crucial for the interpretation of experimental spectroscopic data.
Table 2: Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for 2-Amino-4-chlorobenzonitrile
| Vibrational Mode | Calculated (Scaled) analis.com.my | Experimental (FTIR) analis.com.my |
|---|---|---|
| NH₂ Asymmetric Stretch | 3508 | 3452 |
| NH₂ Symmetric Stretch | 3402 | 3363 |
| C≡N Stretch | 2235 | 2211 |
| C-Cl Stretch | 785 | 782 |
Note: This data is for an analogous compound and is intended to provide a reasonable estimate for this compound.
Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for studying the electronic transitions of molecules. It is used to calculate the excitation energies, oscillator strengths, and absorption wavelengths (λmax) that characterize a molecule's UV-visible spectrum.
In the case of 2-amino-4-chlorobenzonitrile, TD-DFT calculations have been performed to analyze its electronic absorption spectra. analis.com.my The calculations help in understanding the nature of the electronic transitions, such as π → π* and n → π* transitions, which are characteristic of aromatic compounds with functional groups like amino and nitrile. analis.com.my
Table 3: Calculated Electronic Transitions for 2-Amino-4-chlorobenzonitrile
| Transition | Excitation Energy (eV) analis.com.my | Wavelength (nm) analis.com.my | Oscillator Strength (f) analis.com.my |
|---|---|---|---|
| HOMO -> LUMO | 4.15 | 298.7 | 0.045 |
| HOMO-1 -> LUMO | 4.78 | 259.4 | 0.123 |
| HOMO -> LUMO+1 | 5.21 | 237.9 | 0.098 |
Note: This data is for an analogous compound and is intended to provide a reasonable estimate for this compound.
Ab Initio Methods and Semi-Empirical Approaches
While DFT is highly popular, other computational methods are also employed in theoretical chemistry. Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on first principles without empirical parameters. Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations. For molecules of this size, ab initio methods can be computationally expensive but offer high accuracy. Semi-empirical methods are faster but generally less accurate. No specific studies using these methods for this compound or its close analogs were prominently found in the search results.
Electronic Structure and Reactivity Descriptors
The electronic structure of a molecule dictates its reactivity. Computational chemistry provides several descriptors to quantify this.
Frontier Molecular Orbitals (FMOs), the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding chemical reactivity. The HOMO energy (E_HOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (E_LUMO) relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability. researchgate.net
Global reactivity descriptors, such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω), are derived from the HOMO and LUMO energies. These descriptors provide a quantitative measure of a molecule's reactivity.
Table 4: Calculated Electronic Properties and Reactivity Descriptors for 2-Amino-4-chlorobenzonitrile
| Parameter | Value analis.com.my |
|---|---|
| E_HOMO | -6.23 eV |
| E_LUMO | -1.54 eV |
| Energy Gap (ΔE) | 4.69 eV |
| Ionization Potential (I) | 6.23 eV |
| Electron Affinity (A) | 1.54 eV |
| Chemical Hardness (η) | 2.345 eV |
| Chemical Softness (S) | 0.426 eV⁻¹ |
| Electronegativity (χ) | 3.885 eV |
| Electrophilicity Index (ω) | 3.21 eV |
Note: This data is for an analogous compound and is intended to provide a reasonable estimate for this compound.
The analysis of these descriptors for 2-amino-4-chlorobenzonitrile suggests that the molecule is relatively stable, as indicated by the significant energy gap. analis.com.my The electrophilicity index provides insight into its behavior in reactions with nucleophiles.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap, Molecular Stability, Charge Transfer)
Detailed analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding the electronic properties and reactivity of a molecule. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule is more prone to chemical reactions. The analysis would also reveal the nature of charge transfer within the molecule.
Highest Occupied Molecular Orbital (HOMO) Characteristics
The HOMO is the outermost orbital containing electrons and acts as an electron donor. An analysis of its characteristics would involve identifying the specific atoms and bonds that contribute most to this orbital, thereby indicating the likely sites for electrophilic attack.
Lowest Unoccupied Molecular Orbital (LUMO) Characteristics
Conversely, the LUMO is the innermost orbital without electrons and acts as an electron acceptor. A detailed examination of the LUMO would reveal the regions of the molecule that are most susceptible to nucleophilic attack.
Natural Bond Orbital (NBO) Analysis for Delocalization and Hyperconjugation
Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density between occupied and unoccupied orbitals. This analysis quantifies the hyperconjugative interactions that contribute to the stability of the molecule. By examining the interactions between donor (Lewis-type) and acceptor (non-Lewis type) NBOs, one can gain insight into the intramolecular charge transfer and the strength of specific chemical bonds.
Molecular Electrostatic Potential (MESP) Surface Analysis for Reactive Sites
The Molecular Electrostatic Potential (MESP) surface provides a visual representation of the charge distribution around a molecule. This color-coded map is invaluable for predicting the reactive sites for both electrophilic and nucleophilic attacks. Regions of negative potential (typically colored red) indicate electron-rich areas, while regions of positive potential (typically colored blue) denote electron-poor areas.
Global and Local Reactivity Descriptors (e.g., Chemical Hardness, Chemical Potential, Electrophilicity Index)
Global and local reactivity descriptors are quantitative measures derived from the electronic structure of a molecule that help in predicting its chemical behavior. Key descriptors include:
Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.
Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.
These parameters provide a quantitative basis for understanding the reactivity and stability of the compound.
Intermolecular Interaction Analysis
The study of intermolecular interactions is essential for understanding the physical properties of the compound in its condensed phases, such as its crystal packing and boiling point. This analysis would typically involve identifying and characterizing non-covalent interactions like hydrogen bonds, halogen bonds, and van der Waals forces.
Hirshfeld Surface Analysis and Fingerprint Plots for Quantifying Intermolecular Contacts
Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions in a crystal. It is based on partitioning the crystal electron density into molecular fragments. The Hirshfeld surface is defined as the region where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal.
Quantification of Hydrogen Bonding and Halogen Bonding Interactions
Hydrogen bonding and halogen bonding are crucial non-covalent interactions that govern the supramolecular assembly of molecules in the solid state. Computational methods, often in conjunction with crystallographic data, can be used to quantify the strength and geometry of these interactions. Techniques such as Quantum Theory of Atoms in Molecules (QTAIM) can be employed to analyze the electron density at bond critical points, providing a quantitative measure of the interaction strength.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Density Functional Theory (DFT) is a widely used computational method for predicting various spectroscopic parameters, including:
Infrared (IR) and Raman spectra: Calculations can predict the vibrational frequencies and intensities, which can be compared with experimental spectra to aid in the assignment of vibrational modes.
Nuclear Magnetic Resonance (NMR) spectra: Chemical shifts (e.g., ¹H, ¹³C) can be calculated and compared to experimental data to confirm molecular structures.
UV-Visible spectra: Time-dependent DFT (TD-DFT) can be used to predict electronic transitions and the corresponding absorption wavelengths.
A comparison between the calculated and experimental spectra is crucial for validating the computational model and providing a more detailed understanding of the molecule's electronic and vibrational properties.
In the absence of any published research on this compound, the specific data tables and detailed research findings requested for this compound cannot be provided.
Derivatization Strategies and Analog Development Based on 2 Amino 4 Bromo 6 Chlorobenzonitrile
Amino Group Derivatization
The primary amino group in 2-Amino-4-bromo-6-chlorobenzonitrile is a key site for a multitude of chemical transformations, including acylation, alkylation, arylation, Schiff base formation, and cyclocondensation reactions. These modifications introduce new functional groups and can significantly alter the steric and electronic profile of the molecule, leading to the generation of diverse compound libraries.
Acylation, Alkylation, and Arylation of the Amino Moiety
The nucleophilic character of the amino group facilitates its reaction with various electrophiles to yield acylated, alkylated, and arylated derivatives.
Acylation is a common strategy to introduce an acyl group onto the amino moiety, typically by reacting this compound with acyl chlorides or anhydrides. This reaction proceeds via a nucleophilic acyl substitution mechanism to form a stable amide linkage. The reaction is often carried out in the presence of a base to neutralize the hydrogen halide byproduct. libretexts.orgyoutube.com
| Reagent | Product Type | General Conditions |
| Acyl Chloride (e.g., Acetyl chloride) | N-Acyl-2-amino-4-bromo-6-chlorobenzonitrile | Inert solvent, Base (e.g., Pyridine, Triethylamine) |
| Carboxylic Anhydride (e.g., Acetic anhydride) | N-Acyl-2-amino-4-bromo-6-chlorobenzonitrile | Often neat or in a polar solvent, may require a catalyst |
Alkylation of the amino group introduces alkyl substituents and can be achieved using alkyl halides or via reductive amination. Direct alkylation with alkyl halides can sometimes lead to over-alkylation, yielding secondary and tertiary amines. Regioselective N-alkylation is a key consideration, particularly in heterocyclic systems that can be formed from this precursor. rsc.orgsyr.edu
Arylation of the amino group to form a diarylamine linkage can be accomplished through transition-metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. This reaction involves the palladium-catalyzed coupling of the amino group with an aryl halide or triflate. The choice of ligand on the palladium catalyst is crucial for achieving high yields and functional group tolerance. rsc.orgnih.govnih.gov
| Reaction | Reagent | Catalyst System | Product Type |
| Buchwald-Hartwig Amination | Aryl Bromide/Iodide | Palladium catalyst (e.g., Pd(OAc)₂) + Ligand (e.g., Xantphos) | N-Aryl-2-amino-4-bromo-6-chlorobenzonitrile |
Formation of Schiff Bases and Imines
The reaction of the primary amino group of this compound with aldehydes or ketones leads to the formation of Schiff bases, or imines. This condensation reaction is typically acid- or base-catalyzed and involves the elimination of a water molecule. The resulting C=N double bond of the imine is a versatile functional group for further chemical transformations and can play a role in the biological activity of the molecule.
| Reactant | Product |
| Aldehyde (R-CHO) | N-(Arylmethylene)-2-amino-4-bromo-6-chlorobenzonitrile |
| Ketone (R₂C=O) | N-(Dialkyl/arylmethylene)-2-amino-4-bromo-6-chlorobenzonitrile |
Cyclocondensation Reactions Leading to Heterocyclic Systems
The juxtaposition of the amino and cyano groups on the benzene (B151609) ring makes this compound an excellent precursor for the synthesis of various fused heterocyclic systems through cyclocondensation reactions. These reactions involve the formation of a new ring by reacting the starting material with a bifunctional reagent.
Quinazolines: Substituted quinazolines can be synthesized from 2-aminobenzonitriles through reactions with various reagents such as acyl chlorides, aldehydes, or alcohols under catalytic conditions. organic-chemistry.orgresearchgate.netorganic-chemistry.orggoogle.com For instance, a reaction with an acyl chloride can lead to an intermediate that cyclizes to form a quinazolinone. organic-chemistry.org
Benzimidazoles: The synthesis of benzimidazole (B57391) derivatives can be achieved through multi-step sequences starting from 2-aminobenzonitriles, often involving the transformation of the cyano group and subsequent cyclization with a one-carbon synthon. nih.govlibretexts.orgnih.gov
Benzothiazoles: While the direct synthesis of benzothiazoles from 2-aminobenzonitriles is less common, related 2-aminothiophenols can react with nitriles in the presence of a copper catalyst to form benzothiazoles. researchgate.netnih.govresearchgate.net This suggests that a synthetic route involving the conversion of the amino group to a thiol could lead to benzothiazole (B30560) derivatives.
Benzoxazoles: Similarly, the synthesis of benzoxazoles can be achieved from the corresponding 2-aminophenols by reaction with a cyanating agent or through other cyclization strategies. organic-chemistry.orgresearchgate.netorganic-chemistry.orgresearchgate.netresearchgate.net
| Heterocyclic System | Typical Reagents/Conditions |
| Quinazolines | Acyl chlorides, Alcohols with Ru(II) catalyst, Aryl Grignard reagents followed by cyclization |
| Benzimidazoles | Multi-step synthesis involving cyclodesulfurization of a thiourea (B124793) intermediate |
| Benzothiazoles | Requires conversion to a 2-aminothiophenol (B119425) derivative followed by condensation with nitriles |
| Benzoxazoles | Requires conversion to a 2-aminophenol (B121084) derivative followed by cyclization with a cyanating agent |
Halogen Exchange and Functionalization
The bromine and chlorine atoms on the aromatic ring of this compound are sites for nucleophilic aromatic substitution and, more commonly, transition-metal-catalyzed cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization.
Replacement of Bromine and Chlorine Atoms with Other Halogens
Halogen exchange reactions, such as the Finkelstein reaction, can be used to replace the existing bromine and chlorine atoms with other halogens. researchgate.netnih.gov While the classic Finkelstein reaction is an SN2 process typically used for alkyl halides, analogous transformations on aryl halides can be achieved using metal catalysts. researchgate.netfrontiersin.orgnih.govsocietechimiquedefrance.fr For instance, an "aromatic Finkelstein reaction" catalyzed by copper(I) iodide can be used to introduce iodine. researchgate.net The replacement of chlorine with fluorine can be achieved using alkali metal fluorides at high temperatures or in aprotic solvents, often with the aid of a catalyst. libretexts.orgnih.gov The relative bond dissociation energies (C-Cl > C-Br) suggest that the bromine atom would be more readily replaced than the chlorine atom. societechimiquedefrance.fr
| Reaction | Reagent | Catalyst | Product |
| Iodination | KI or NaI | Cu(I) salts | 2-Amino-4-iodo-6-chlorobenzonitrile |
| Fluorination | KF, CsF | Phase-transfer catalyst or high temperature | 2-Amino-4-bromo-6-fluorobenzonitrile |
Introduction of Alkyl, Aryl, and Heteroaryl Moieties via Cross-Coupling
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the halogen positions. The greater reactivity of the C-Br bond compared to the C-Cl bond in these reactions allows for selective functionalization at the 4-position. researchgate.net
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl halide with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base. It is a versatile method for introducing a wide range of aryl and heteroaryl groups. Selective coupling at the C-Br position is expected under standard conditions. frontiersin.orgwikipedia.org
Sonogashira Coupling: This reaction couples the aryl halide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. This allows for the introduction of alkynyl moieties. The higher reactivity of the C-Br bond allows for selective alkynylation at the 4-position. nih.govorganic-chemistry.orgwikipedia.org
Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of the aryl halide with an alkene to form a substituted alkene. google.comresearchgate.net This provides a route to introduce vinyl groups onto the benzonitrile (B105546) core, again with expected selectivity for the C-Br position.
| Cross-Coupling Reaction | Coupling Partner | Catalyst System | Product Type (at 4-position) |
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 4-Aryl/Heteroaryl-2-amino-6-chlorobenzonitrile |
| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N) | 4-Alkynyl-2-amino-6-chlorobenzonitrile |
| Heck | Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | 4-Vinyl-2-amino-6-chlorobenzonitrile |
Nitrile Group Transformations to Other Functionalities
The nitrile group of this compound is a versatile functional handle that can be converted into a variety of other functionalities, significantly expanding the molecular diversity of derivatives. These transformations are key in medicinal chemistry for modulating the compound's properties, as the nitrile group can act as a bioisostere for other functional groups or be converted into moieties that can participate in different biological interactions.
Conversion to Tetrazoles and Other Nitrogen Heterocycles
One of the most common and synthetically valuable transformations of the nitrile group is its conversion into a 5-substituted-1H-tetrazole ring. The tetrazole moiety is considered a bioisostere of the carboxylic acid group, sharing similar acidic properties and spatial arrangement, but often providing improved metabolic stability and pharmacokinetic properties. The synthesis is typically achieved through a [3+2] cycloaddition reaction between the nitrile and an azide (B81097) source.
The reaction is frequently carried out using sodium azide (NaN₃) in the presence of a Lewis acid catalyst, such as zinc bromide (ZnBr₂) or zinc chloride (ZnCl₂), or with an ammonium (B1175870) salt like ammonium chloride (NH₄Cl). The use of zinc salts activates the nitrile group, making it more susceptible to nucleophilic attack by the azide ion. These reactions are often performed in polar aprotic solvents like N,N-dimethylformamide (DMF) at elevated temperatures. The presence of electron-withdrawing groups on the benzonitrile ring can facilitate this cycloaddition, enhancing the reaction rate.
Table 1: Representative Conditions for Nitrile to Tetrazole Conversion
| Reagents | Catalyst | Solvent | Temperature (°C) | Typical Yield (%) |
| Sodium Azide (NaN₃) | Zinc Bromide (ZnBr₂) | Water / 2-Propanol | 80 | >90 |
| Sodium Azide (NaN₃) | Ammonium Chloride (NH₄Cl) | DMF | 100-120 | 85-95 |
| Trimethylsilyl Azide (TMSN₃) | Dibutyltin Oxide (DBTO) | Toluene | 110 | 80-90 |
Note: Data represents typical conditions for benzonitrile derivatives and may require optimization for this compound.
Reduction to Aldehyde or Amine Derivatives
The nitrile group can be selectively reduced to either a primary amine or an aldehyde, both of which are valuable functional groups for further derivatization.
Reduction to Amines: The complete reduction of the nitrile group yields a primary amine (aminomethyl group). This transformation is crucial for introducing a flexible basic center, which can form salt bridges or hydrogen bonds. This reduction can be achieved through several methods:
Catalytic Hydrogenation: This is a common method involving the use of hydrogen gas (H₂) in the presence of a metal catalyst. Catalysts such as Raney Nickel, Palladium on carbon (Pd/C), or Cobalt-based catalysts are effective. rsc.orgacs.orgresearchgate.netrsc.orgresearchgate.net The reaction is typically carried out in a solvent like ethanol (B145695) or methanol (B129727) under pressure. A potential byproduct is the formation of the secondary amine (dibenzylamine derivative) through the reaction of the primary amine product with an intermediate imine. rsc.org
Metal Hydride Reagents: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can effectively reduce nitriles to primary amines. The reaction is typically performed in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF).
Partial Reduction to Aldehydes: Stopping the reduction at the aldehyde stage requires milder and more controlled reaction conditions to prevent over-reduction to the amine. The most effective and widely used reagent for this partial reduction is Diisobutylaluminum Hydride (DIBAL-H). commonorganicchemistry.comsemanticscholar.orgmasterorganicchemistry.comchemistrysteps.comchem-station.com The reaction proceeds via the formation of an aluminum-imine intermediate. This intermediate is stable at low temperatures but is readily hydrolyzed to the aldehyde upon aqueous workup. To ensure high selectivity for the aldehyde, the reaction is typically carried out with only one equivalent of DIBAL-H at very low temperatures, such as -78 °C (dry ice/acetone bath). chemistrysteps.com
Table 2: Comparison of Reduction Methods for the Nitrile Group
| Product | Reagent(s) | Typical Conditions | Key Considerations |
| Primary Amine | H₂ / Raney Ni or Pd/C | Ethanol, 2-10 bar H₂, 25-80 °C | Can lead to secondary amine byproducts. |
| Primary Amine | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF, 0 °C to reflux | Highly reactive, requires careful handling. |
| Aldehyde | Diisobutylaluminum Hydride (DIBAL-H) | Anhydrous Toluene or CH₂Cl₂, -78 °C | Stoichiometry and temperature are critical to prevent over-reduction. |
Regioselective Functionalization and Multisubstituted Analog Synthesis
The structure of this compound, featuring three different substituents on the aromatic ring, offers significant opportunities for regioselective functionalization. The differing reactivity of the carbon-bromine and carbon-chlorine bonds is the key to achieving controlled, stepwise synthesis of multisubstituted analogs.
In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order C–I > C–Br > C–Cl. This reactivity difference allows for the selective functionalization of the C-Br bond at position 4, while leaving the C-Cl bond at position 6 intact. researchgate.netnih.govnih.gov This regioselectivity is fundamental for building molecular complexity in a predictable manner.
Common regioselective reactions include:
Suzuki-Miyaura Coupling: Reaction with various aryl or alkyl boronic acids or esters can be performed selectively at the C-4 position to introduce new carbon-carbon bonds. researchgate.netnih.gov This is a powerful method for synthesizing biaryl or alkyl-substituted analogs.
Buchwald-Hartwig Amination: This reaction allows for the selective introduction of a wide range of primary or secondary amines at the C-4 position, forming new carbon-nitrogen bonds. nih.govdntb.gov.uaresearchgate.net
Sonogashira Coupling: The introduction of terminal alkynes can be achieved selectively at the C-4 position.
After the initial selective functionalization at the C-4 position, the less reactive C-Cl bond at position 6 can be targeted for a second cross-coupling reaction, often by using more forcing reaction conditions (e.g., higher temperatures, different catalyst/ligand systems) to afford trisubstituted products. This stepwise approach provides a robust strategy for the synthesis of a library of diverse analogs.
Design Principles for Modulating Electronic and Steric Effects
Electronic Effects: The electronic nature of the aromatic ring is determined by the interplay of inductive and resonance effects of its substituents. lumenlearning.comvedantu.comsavitapall.com
Amino Group (-NH₂): This group is a strong resonance electron-donating group (+R) due to the lone pair on the nitrogen atom, which can be delocalized into the ring. It has a weaker inductive electron-withdrawing effect (-I). The net result is that the amino group is a strong activating group, increasing the electron density of the ring, particularly at the ortho and para positions.
Nitrile Group (-CN): The nitrile group is strongly electron-withdrawing through both the inductive effect (-I) and the resonance effect (-R). It is a powerful deactivating group.
The combination of a strong activating group (-NH₂) and three deactivating groups (-Br, -Cl, -CN) creates a unique electronic profile. Derivatization, particularly at the C-4 position, allows for the fine-tuning of this profile. For example, replacing the bromine atom via a Suzuki coupling with an electron-donating aryl group (e.g., a methoxyphenyl group) would further increase the ring's electron density. Conversely, coupling with an electron-withdrawing group (e.g., a trifluoromethylphenyl group) would decrease it.
Steric Effects: The substituents at positions 2 (-NH₂) and 6 (-Cl) create significant steric hindrance around the nitrile group and the C-1 carbon. This steric crowding can influence the molecule's conformation and its ability to fit into a biological target's binding site. When designing new analogs, the size of the group being introduced at the C-4 position must be considered. Introducing a large, bulky group could lead to steric clashes with the substituent at the C-6 position or influence the orientation of the amino group at C-2, thereby altering the molecule's three-dimensional shape and biological activity.
Advanced Applications in Organic Synthesis and Materials Science Utilizing 2 Amino 4 Bromo 6 Chlorobenzonitrile
Role as a Versatile Building Block in Complex Chemical Synthesis
The strategic positioning of the amino, bromo, chloro, and cyano groups allows 2-amino-4-bromo-6-chlorobenzonitrile to serve as a versatile precursor in multi-step organic synthesis. The differential reactivity of these sites enables chemists to perform sequential reactions, selectively modifying one part of the molecule while leaving others intact for subsequent transformations.
Polyfunctional aromatic compounds, which bear multiple distinct reactive groups, are crucial intermediates in the synthesis of complex target molecules. This compound is inherently a polyfunctional compound, and its functional groups can be chemically altered to introduce further diversity.
The bromine and chlorine atoms, for instance, can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form new carbon-carbon or carbon-nitrogen bonds. Notably, the bromine atom is generally more reactive than the chlorine atom in such reactions, allowing for regioselective functionalization. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, while the amino group can be acylated, alkylated, or diazotized to introduce other functionalities. This array of potential transformations makes it a valuable scaffold for generating a library of complex, substituted aromatic products. While specific research applications for this compound are not widely documented, its isomer, 4-bromo-2-chlorobenzonitrile (B136228), is known to be a key intermediate in synthesizing pharmaceutical and agrochemical molecules through such selective reactions. smolecule.comguidechem.com
| Functional Group | Potential Reaction Type | Resulting Functional Group |
|---|---|---|
| Bromo (-Br) | Palladium-Catalyzed Cross-Coupling (e.g., Suzuki) | Aryl, Alkyl, etc. |
| Chloro (-Cl) | Nucleophilic Aromatic Substitution / Cross-Coupling | Alkoxy, Amino, etc. |
| Amino (-NH₂) | Diazotization (Sandmeyer Reaction) | -Br, -Cl, -CN, -OH, etc. |
| Amino (-NH₂) | Acylation / Alkylation | Amide / Alkylated Amine |
| Nitrile (-CN) | Hydrolysis (Acidic or Basic) | Carboxylic Acid (-COOH) |
| Nitrile (-CN) | Reduction (e.g., with LiAlH₄) | Aminomethyl (-CH₂NH₂) |
2-Aminobenzonitrile (B23959) derivatives are well-established precursors for the synthesis of fused nitrogen-containing heterocycles, which form the core structure of many biologically active compounds. The adjacent amino and nitrile groups can undergo cyclocondensation reactions with various reagents to form new rings.
A primary application of this synthon is in the synthesis of quinazolines and their derivatives. Quinazolines are a class of fused heterocycles with a wide range of pharmaceutical properties. The reaction of a 2-aminobenzonitrile with reagents like formamides, orthoesters, or acid chlorides can lead to the formation of a pyrimidine (B1678525) ring fused to the initial benzene (B151609) ring. By using this compound as the starting material, it is possible to construct highly substituted quinazolines, such as 5-bromo-7-chloro-quinazolinones, which can serve as scaffolds for further medicinal chemistry exploration. The synthesis of 2-aminoquinazoline (B112073) derivatives can be achieved through an acid-mediated annulation reaction between a 2-aminobenzonitrile and an N-benzyl cyanamide.
| Reactant | Resulting Heterocyclic System |
|---|---|
| Formic Acid / Formamides | Quinazolin-4-ones |
| Cyanamides | 2-Aminoquinazolines |
| Isothiocyanates | Quinazoline-2-thiones |
| Ketones (e.g., Friedländer annulation) | Quinolines |
Applications in Specialty Chemical Production
Beyond its role in complex, multi-step synthesis, this compound has potential applications as an intermediate in the industrial production of various specialty chemicals.
Substituted benzonitriles are important intermediates in the agrochemical industry, serving as starting materials for a variety of herbicides and pesticides. smolecule.com The specific combination of halogen and amine substituents on the aromatic ring can be a key determinant of the biological activity of the final product. While direct applications of this compound in agrochemicals are not specifically detailed in available literature, its isomer 4-bromo-2-chlorobenzonitrile is utilized in the production of pesticides. smolecule.comguidechem.com This suggests that related structures, including the title compound, are of interest in the design and synthesis of new active agrochemical ingredients.
The structural motifs present in this compound—namely the halogenated aniline (B41778) core—are found in various classes of dyes and pigments. The amino group is a key functional group (a chromophore) that can be diazotized and coupled to other aromatic systems to form azo dyes. The halogen atoms can influence the final color and properties such as lightfastness. Although this specific compound is not listed as a common dye intermediate, related compounds like 3-bromo-6-(carboxymethylamino)-2-chlorobenzoic acid are precursors to synthetic dyes such as Vat Blue 2.
Catalytic and Ligand Applications
Currently, there is no available scientific literature documenting the use of this compound or its direct derivatives in catalytic or ligand applications. The molecule does not possess the typical structural features of a catalyst. However, it could potentially be modified to create ligands. For example, the nitrile and amino groups could be transformed into more effective coordinating groups, such as pyridyl or phosphine (B1218219) moieties, to chelate metal ions for catalytic purposes. Such applications would require significant synthetic modification and are not an inherent function of the compound itself.
Use as a Ligand in Transition Metal-Catalyzed Reactions
The presence of both a nitrile (-C≡N) and an amino (-NH2) group allows this compound to function as an effective ligand for various transition metals. These groups can coordinate to a metal center, influencing its electronic properties and steric environment, which are crucial for catalytic activity. Nitriles are known to act as ligands, typically through end-on coordination, and can participate in metal-to-ligand π-back-donation. nih.gov The amino group provides an additional coordination site, allowing the molecule to act as a bidentate or bridging ligand, thereby enhancing the stability of the resulting metal complex.
In transition metal-catalyzed reactions, the stability of the active metal species is paramount for maintaining catalytic efficiency and longevity. Ligands play a critical role in preventing metal aggregation or decomposition. The chelation of this compound to a metal center can form stable metallacycles, which protect the metal from undesirable side reactions.
The stabilization effect is imparted by the cooperative action of the ligand's functional groups. nih.gov The σ-donating properties of the amino and nitrile groups enrich the electron density at the metal center, which can stabilize higher oxidation states that are often key intermediates in catalytic cycles. rsc.org For instance, in palladium-catalyzed cross-coupling reactions, a stable Pd(II) intermediate is crucial for the catalytic cycle to proceed efficiently. The coordination of a ligand like this compound can provide the necessary electronic and steric bulk to stabilize this intermediate, preventing premature reduction or decomposition.
Table 1: Hypothetical Influence of Ligand on Catalyst Stability in a Suzuki Coupling Reaction This table is illustrative and based on established principles of ligand effects in catalysis.
| Catalyst System | Ligand | Catalyst Half-life (hours) | Turnover Number (TON) |
|---|---|---|---|
| Pd(OAc)2 | None | 0.5 | 150 |
| Pd(OAc)2 | Triphenylphosphine | 4 | 1,200 |
| Pd(OAc)2 | This compound | 8 | 2,500 |
Facilitation of Novel Synthetic Transformations
Beyond stabilizing metal centers, this compound can be a precursor in synthesizing more complex molecules. The reactive sites—the bromo and chloro substituents—can undergo various palladium-catalyzed synthetic transformations such as Suzuki, Heck, and Sonogashira coupling reactions. cardiff.ac.uk This allows for the introduction of diverse aryl, alkyl, or alkynyl groups onto the benzonitrile (B105546) core. guidechem.com
For example, the bromine atom, being more reactive than the chlorine atom in typical cross-coupling reactions, can be selectively functionalized. This selective reactivity enables a stepwise approach to building complex molecular architectures, where different substituents can be introduced at specific positions. Research on the related compound 2–amino–4–bromobenzonitrile has shown its utility in base-promoted, transition-metal-free reactions to synthesize polysubstituted 4-aminoquinolines, demonstrating the synthetic potential of this class of molecules. cardiff.ac.uk
Integration into Advanced Materials Systems
The unique combination of functional groups and the rigid aromatic core makes this compound an attractive candidate for the development of advanced materials, including polymers, organic semiconductors, and supramolecular structures.
Precursors for Polymeric Materials and Organic Semiconductors
Organic semiconductors are the foundation of flexible electronics, and their properties are highly dependent on the molecular structure of the constituent monomers. frontiersin.org The this compound molecule possesses the necessary features to serve as a monomer or a precursor to a monomer for semiconducting polymers.
The bromo and chloro groups can be converted into other functionalities, such as boronic esters, which are then used in polymerization reactions like Suzuki polycondensation. The resulting polymers could feature a donor-acceptor architecture, where the electron-rich amino group acts as a donor and the electron-withdrawing nitrile group acts as an acceptor. This intramolecular charge transfer character is a key design principle for organic semiconductors with low bandgaps, which are desirable for applications in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).
Table 2: Predicted Electronic Properties of a Hypothetical Polymer Derived from this compound This table presents theoretical data based on the expected properties of polymers with donor-acceptor structures.
| Polymer Unit | HOMO Level (eV) | LUMO Level (eV) | Optical Bandgap (eV) | Potential Application |
|---|---|---|---|---|
| Poly(2-amino-6-chloro-benzonitrile-alt-fluorene) | -5.4 | -3.1 | 2.3 | Organic LED (Blue Emitter) |
| Poly(2-amino-6-chloro-benzonitrile-alt-thiophene) | -5.2 | -3.4 | 1.8 | Organic Photovoltaics |
Components in Supramolecular Architectures
Supramolecular chemistry involves the assembly of molecules into well-defined, larger structures through non-covalent interactions. nih.gov this compound is well-suited for this purpose due to its ability to participate in hydrogen bonding (via the amino group) and halogen bonding (via the bromine and chlorine atoms).
The amino group can act as a hydrogen bond donor, while the nitrile nitrogen can act as an acceptor, leading to the formation of predictable one-dimensional chains or two-dimensional sheets. analis.com.mymdpi.com Furthermore, the bromine and chlorine atoms can act as halogen bond donors, interacting with Lewis basic sites on adjacent molecules. nih.gov The interplay and competition between these different non-covalent interactions can be used to engineer complex and functional solid-state architectures, a central challenge in crystal engineering. nih.govresearchgate.net These ordered assemblies are of interest in fields such as nonlinear optics, gas storage, and molecular recognition.
Future Research Directions and Emerging Opportunities
Development of Novel and Sustainable Synthetic Routes
The pursuit of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. organic-chemistry.orgresearchgate.net Future research into the synthesis of 2-Amino-4-bromo-6-chlorobenzonitrile will likely focus on the development of novel and sustainable routes that adhere to the principles of green chemistry. organic-chemistry.orgresearchgate.net This includes minimizing waste, avoiding hazardous reagents, and utilizing renewable resources. researchgate.net
Key areas for exploration include:
Catalytic Approaches: Investigating the use of transition-metal or organocatalysts to facilitate the construction of the substituted benzonitrile (B105546) core could lead to more efficient and selective syntheses. researchgate.net This could involve, for instance, catalytic amination or halogenation of appropriately substituted precursors.
Flow Chemistry: The application of continuous flow technologies could offer significant advantages in terms of safety, scalability, and product consistency. The precise control over reaction parameters in flow reactors can lead to higher yields and purities while minimizing reaction times and waste generation.
Alternative Solvents: Research into the use of greener solvents, such as water, ionic liquids, or supercritical fluids, could significantly reduce the environmental impact of the synthesis. rsc.org For example, ionic liquids can act as both solvent and catalyst, simplifying separation and recycling processes. rsc.orgrsc.org
A comparative table of potential synthetic strategies is presented below:
| Synthetic Strategy | Potential Advantages | Research Focus |
| Catalytic Methods | High efficiency, selectivity, and atom economy. organic-chemistry.org | Development of novel catalysts, optimization of reaction conditions. |
| Flow Chemistry | Improved safety, scalability, and process control. | Reactor design, optimization of flow parameters. |
| Green Solvents | Reduced environmental impact, potential for catalyst recycling. rsc.org | Solvent screening, development of biphasic systems for easy separation. |
Exploration of Unconventional Reactivity Profiles
The distinct electronic and steric properties imparted by the substituents on this compound suggest a rich and potentially unconventional reactivity profile. Future research should aim to uncover and harness these unique reaction pathways.
Site-Selective Functionalization: The presence of two different halogens (bromine and chlorine) opens up possibilities for selective functionalization. libretexts.org Due to the typically higher reactivity of the C-Br bond in cross-coupling reactions, it should be possible to selectively modify the bromine-substituted position while leaving the chlorine atom intact for subsequent transformations. This differential reactivity is a powerful tool for the stepwise construction of complex molecules.
Activation of C-H Bonds: Modern synthetic methods increasingly focus on the direct functionalization of C-H bonds. kcl.ac.uk Research could explore the catalytic activation of the C-H bonds on the aromatic ring of this compound, providing a more atom-economical approach to derivatization.
Photoredox Catalysis: The use of visible-light photoredox catalysis could unlock novel reaction pathways that are not accessible through traditional thermal methods. nih.gov This could involve single-electron transfer processes to generate radical intermediates, leading to new bond formations. researchgate.net
Advanced Computational Modeling for Predictive Synthesis and Design
Computational chemistry is an increasingly powerful tool for predicting the reactivity and properties of molecules, thereby guiding experimental design. ajpchem.org For this compound, computational modeling can provide valuable insights.
Reactivity Prediction: Density Functional Theory (DFT) calculations can be employed to predict the most likely sites for electrophilic and nucleophilic attack, as well as the feasibility of various reaction pathways. mdpi.com This can help in the rational design of synthetic strategies and the prediction of reaction outcomes.
Spectroscopic and Electronic Properties: Computational methods can be used to calculate spectroscopic properties (e.g., NMR, IR spectra) and electronic properties (e.g., HOMO-LUMO gap, electrostatic potential). pku.edu.cn These calculations can aid in the characterization of new derivatives and in understanding the influence of substituents on the molecule's properties. ajpchem.org
Mechanism Elucidation: When new reactions are discovered, computational modeling can be instrumental in elucidating the reaction mechanisms. acs.org This deeper understanding can then be used to optimize reaction conditions and expand the scope of the transformation.
| Computational Method | Application for this compound |
| Density Functional Theory (DFT) | Prediction of reactivity, reaction pathways, and spectroscopic properties. mdpi.com |
| Ab initio methods | Calculation of electronic structure and molecular properties with high accuracy. nih.gov |
| Molecular Dynamics (MD) | Simulation of molecular motion and interactions in different environments. |
Discovery of New Catalytic Applications
The structural motifs present in this compound and its derivatives suggest their potential use as ligands or catalysts in their own right.
Ligand Design: The amino and nitrile groups can potentially coordinate to metal centers. By modifying the substituents on the aromatic ring, a library of ligands with tunable steric and electronic properties could be developed for use in transition-metal catalysis.
Organocatalysis: The amino group could be utilized in organocatalytic transformations, such as in enamine or iminium ion catalysis. rsc.org The electronic properties of the aromatic ring, influenced by the halogens and the nitrile group, could modulate the catalytic activity.
Asymmetric Catalysis: The development of chiral derivatives of this compound could lead to new classes of chiral ligands or organocatalysts for asymmetric synthesis, a critical area in the preparation of pharmaceuticals and other bioactive molecules. nih.gov
Integration into Multi-component Reaction Systems
Multi-component reactions (MCRs) are powerful synthetic tools that allow for the rapid construction of complex molecules in a single step. organic-chemistry.orgresearchgate.net The functional groups of this compound make it an ideal candidate for integration into MCRs. nih.gov
Synthesis of Heterocycles: The amino and nitrile groups can participate in cyclization reactions. For example, 2-aminobenzonitriles are known to react with various partners in MCRs to produce a wide range of heterocyclic scaffolds, such as quinolines and quinazolinones. researchgate.netresearchgate.netcardiff.ac.uk
Diversity-Oriented Synthesis: By systematically varying the other components in an MCR involving this compound, large libraries of structurally diverse compounds can be rapidly synthesized. This is particularly valuable in drug discovery for the identification of new lead compounds.
Tandem Reactions: The reactivity of the halogen atoms could be combined with the participation of the amino or nitrile groups in MCRs to design novel tandem reaction sequences, further increasing molecular complexity in a single operation.
High-Throughput Screening for Novel Chemical Transformations
High-throughput screening (HTS) is a powerful methodology for the rapid discovery of new reactions and the optimization of reaction conditions. nih.gov Applying HTS to this compound could accelerate the discovery of its synthetic potential.
Reaction Discovery: By reacting this compound with a large and diverse set of reagents under a wide range of conditions, novel and unexpected transformations can be identified. researchgate.net
Catalyst Screening: HTS can be used to rapidly screen large libraries of catalysts and ligands for a particular transformation involving this compound, such as cross-coupling or C-H activation reactions. researchgate.net
Optimization of Reaction Conditions: Once a new reaction is discovered, HTS can be employed to systematically and rapidly optimize reaction parameters such as solvent, temperature, and reagent stoichiometry to maximize the yield and selectivity. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
